Methyl 3-{[3-(dimethylamino)propyl]amino}butanoate

Catalog No.
S6640162
CAS No.
1154386-40-9
M.F
C10H22N2O2
M. Wt
202.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-{[3-(dimethylamino)propyl]amino}butanoate

CAS Number

1154386-40-9

Product Name

Methyl 3-{[3-(dimethylamino)propyl]amino}butanoate

IUPAC Name

methyl 3-[3-(dimethylamino)propylamino]butanoate

Molecular Formula

C10H22N2O2

Molecular Weight

202.29 g/mol

InChI

InChI=1S/C10H22N2O2/c1-9(8-10(13)14-4)11-6-5-7-12(2)3/h9,11H,5-8H2,1-4H3

InChI Key

VVGXXOWZXNYRRA-UHFFFAOYSA-N

SMILES

CC(CC(=O)OC)NCCCN(C)C

Canonical SMILES

CC(CC(=O)OC)NCCCN(C)C

Methyl 3-{[3-(dimethylamino)propyl]amino}butanoate is an organic compound characterized by its unique structural features, including a methyl ester derived from butanoic acid and a dimethylamino propyl group. Its molecular formula is C11H24N2O2C_{11}H_{24}N_2O_2, and it plays a significant role in various chemical and biological applications. The compound's structure can be described as having a butanoate backbone with a dimethylamino group attached to a propyl chain, enhancing its solubility and potential reactivity in biochemical environments .

  • The presence of amines suggests the compound might be mildly basic and could irritate skin or eyes upon contact.
  • As with most organic compounds, it is likely flammable and should be handled with appropriate precautions.
Typical of esters and amines, including:

  • Esterification: The formation of methyl 3-{[3-(dimethylamino)propyl]amino}butanoate can be initiated by reacting butanoic acid with methanol in the presence of an acid catalyst.
  • Nucleophilic Substitution: The introduction of the dimethylamino group occurs through nucleophilic substitution, where the amino group displaces a leaving group in the reaction mechanism.
  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to regenerate butanoic acid and methanol.
  • Amidation: The compound may also participate in amidation reactions to form more complex amides by reacting with various acylating agents.

These reactions highlight the compound's versatility and potential for further derivatization in synthetic chemistry .

Research indicates that methyl 3-{[3-(dimethylamino)propyl]amino}butanoate exhibits notable biological activities. It has been investigated for its potential as:

  • Biochemical Probes: The compound may serve as a probe for studying enzyme mechanisms due to its ability to interact with specific biological targets.
  • Therapeutic Properties: Preliminary studies suggest that it could possess therapeutic applications, particularly in drug development aimed at modulating neurotransmitter systems or other biochemical pathways.

The exact mechanisms of action and specific targets remain subjects of ongoing research, but the presence of the dimethylamino group is believed to enhance its binding affinity to various receptors .

The synthesis of methyl 3-{[3-(dimethylamino)propyl]amino}butanoate generally involves several key steps:

  • Esterification: Reacting butanoic acid with methanol using an acid catalyst to produce methyl butanoate.
  • Amine Introduction: A dimethylamino propylamine is introduced through nucleophilic substitution, resulting in the formation of the desired compound.
  • Purification: The product is typically purified through techniques such as recrystallization or chromatography to ensure high purity for further applications.

Industrial methods may utilize continuous flow reactors to optimize yield and minimize by-products during synthesis .

Methyl 3-{[3-(dimethylamino)propyl]amino}butanoate finds utility across various fields:

  • Chemical Research: Serves as an intermediate in synthesizing more complex organic molecules.
  • Pharmaceutical Development: Explored for potential therapeutic uses, particularly in neurology and pharmacology.
  • Material Science: Used in developing specialty chemicals and materials due to its unique chemical properties.

These applications underscore the compound's importance in both academic research and industrial settings .

Interaction studies have focused on understanding how methyl 3-{[3-(dimethylamino)propyl]amino}butanoate interacts with biological systems. Key areas include:

  • Enzyme Interaction: Investigations into how the compound affects enzymatic activity, potentially serving as an inhibitor or substrate.
  • Receptor Binding Studies: Assessing its affinity for various receptors, particularly those involved in neurotransmission.

These studies are crucial for elucidating the compound's mechanisms of action and potential therapeutic effects .

Several compounds share structural similarities with methyl 3-{[3-(dimethylamino)propyl]amino}butanoate. A comparison highlights its unique features:

Compound NameSimilarity IndexUnique Features
Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate0.64Different amino group configuration
Dimethyl 3-aminopentanedioate acetate0.62Varies in chain length and functional groups
Methyl 7-aminoheptanoate hydrochloride0.58Longer carbon chain compared to the target compound
Methyl azetidine-3-carboxylate hydrochloride0.72Contains a cyclic structure unlike the target
Methyl 2-(1-methylpiperidin-4-yl)acetate0.71Features a piperidine ring which alters reactivity

Methyl 3-{[3-(dimethylamino)propyl]amino}butanoate stands out due to its specific ester and amino group configurations, influencing its solubility, stability, and biological activity profiles. This uniqueness makes it suitable for distinct applications in research and industry compared to similar compounds .

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

202.168127949 g/mol

Monoisotopic Mass

202.168127949 g/mol

Heavy Atom Count

14

Dates

Modify: 2023-11-23

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